molecular formula C12H7Br3 B1593361 2,3',5-Tribromobiphenyl CAS No. 59080-35-2

2,3',5-Tribromobiphenyl

Cat. No.: B1593361
CAS No.: 59080-35-2
M. Wt: 390.9 g/mol
InChI Key: HSYRZFKOZZOCNA-UHFFFAOYSA-N
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Description

2,3’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastics. Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .

Biochemical Analysis

Biochemical Properties

2,3’,5-Tribromobiphenyl plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons. Specifically, 2,3’,5-Tribromobiphenyl interacts with enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). These interactions often result in the activation or inhibition of these enzymes, leading to alterations in the metabolism of other compounds .

Cellular Effects

2,3’,5-Tribromobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3’,5-Tribromobiphenyl can regulate the circadian clock by inhibiting the expression of the core circadian component PER1. Additionally, it is involved in cell-cycle regulation and may play a role in the development and maturation of tissues .

Molecular Mechanism

The molecular mechanism of 2,3’,5-Tribromobiphenyl involves its function as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1. This binding interaction results in the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,5-Tribromobiphenyl can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 2,3’,5-Tribromobiphenyl can persist in the environment and within biological systems, leading to prolonged exposure and potential accumulation in tissues. This persistence can result in long-term alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of 2,3’,5-Tribromobiphenyl vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but as the dosage increases, toxic or adverse effects can become more pronounced. High doses of 2,3’,5-Tribromobiphenyl have been associated with disruptions in cellular metabolism, gene expression, and overall cellular function. These threshold effects highlight the importance of dosage considerations in toxicological studies .

Metabolic Pathways

2,3’,5-Tribromobiphenyl is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics. These interactions can lead to the formation of reactive metabolites, which may further interact with cellular components and contribute to the compound’s toxic effects .

Transport and Distribution

Within cells and tissues, 2,3’,5-Tribromobiphenyl is transported and distributed through interactions with transporters and binding proteins. Due to its lipophilic nature, the compound tends to accumulate in lipid-rich tissues such as the liver, adipose tissue, and breast milk. This accumulation can lead to localized effects and potential toxicity in these tissues .

Subcellular Localization

The subcellular localization of 2,3’,5-Tribromobiphenyl is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in cellular membranes, where it can exert its effects on membrane-bound enzymes and receptors. This localization is crucial for its role in modulating cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,5-Tribromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, with the temperature carefully regulated to avoid over-bromination .

Industrial Production Methods: Industrial production of 2,3’,5-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography-mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 2,3’,5-Tribromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation can produce biphenyl carboxylic acids or other oxidized derivatives .

Scientific Research Applications

2,3’,5-Tribromobiphenyl has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.

    Biology: Research on its biological effects helps understand the toxicity and environmental impact of polybrominated biphenyls.

    Medicine: Studies on its interaction with biological molecules contribute to the development of strategies to mitigate its toxic effects.

    Industry: It is used in the development of flame retardants and other materials with specific properties.

Comparison with Similar Compounds

  • 2,4,5-Tribromobiphenyl
  • 2,3,4-Tribromobiphenyl
  • 2,3’,4,5-Tetrabromobiphenyl

Comparison: 2,3’,5-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other polybrominated biphenyls, it may exhibit different environmental persistence and toxicity profiles. For example, 2,4,5-Tribromobiphenyl may have different reactivity in substitution reactions due to the position of the bromine atoms, while 2,3,4-Tribromobiphenyl may show different biological interactions .

Properties

IUPAC Name

1,4-dibromo-2-(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRZFKOZZOCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074766
Record name PBB 026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-35-2
Record name 2,3',5-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF42BG6Z4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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